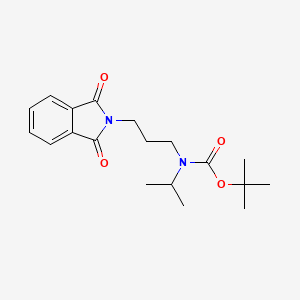![molecular formula C15H12ClF3N2O3 B1412435 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid CAS No. 1823183-34-1](/img/structure/B1412435.png)
3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid
Descripción general
Descripción
“3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid” is a chemical compound . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been a hot topic in the pesticide field for many years . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of a similar compound, N-((3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))METHYLAMINO)(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLOXY))PHENYL)FORMAMIDE, is 525.23 .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 16-20 °C, a boiling point of 50-55 °C/11 mmHg, and a density of 1.524 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid and its derivatives are primarily used in organic chemistry for synthesis and chemical reactions. One study detailed the synthesis of (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, which was further transformed into various compounds through a series of reactions, demonstrating the compound's role in the synthesis of complex organic molecules (Bradiaková et al., 2008).
- Another study highlighted the synthesis of novel compounds by reacting methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, producing acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, indicating the compound's usefulness in creating new molecular structures with potential biological activities (Sokolov & Aksinenko, 2010).
Synthesis of Biologically Active Compounds
- Some studies focus on the synthesis of biologically active compounds. For example, a study elaborated on the synthesis of pyridine derivatives with various heterocyclic rings, aiming to explore their effects on tumor cell lines. This indicates the potential medicinal and pharmacological applications of derivatives of this compound (Hafez & El-Gazzar, 2020).
Antimicrobial and Antifungal Activities
- Derivatives of this compound have also been studied for their antimicrobial and antifungal activities. A study synthesized new heterocyclic compounds containing a coumarin ring and evaluated their pharmacological effects, including potential cytotoxicity activity against breast carcinoma cell lines, indicating the compound's relevance in the development of new therapeutic agents (Fikry et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethylpyridine (tfmp) motif, which this compound contains, are known to be used in the pharmaceutical and agrochemical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to have a wide range of applications, including protection of crops from pests . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries , suggesting that they may interact with various biochemical pathways.
Result of Action
It is known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
The wide range of applications of tfmp derivatives in the agrochemical and pharmaceutical industries suggests that they may be designed to be effective under a variety of environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-10-7-9(15(17,18)19)8-21-14(10)24-12-4-2-1-3-11(12)20-6-5-13(22)23/h1-4,7-8,20H,5-6H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVCSYWOHNJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


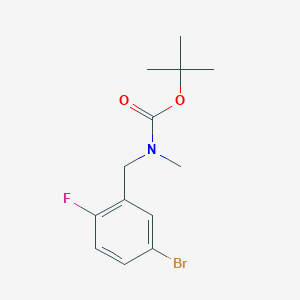
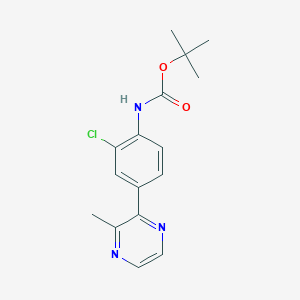

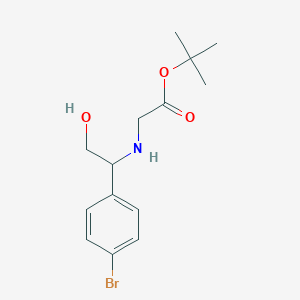
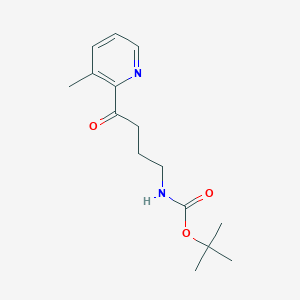
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
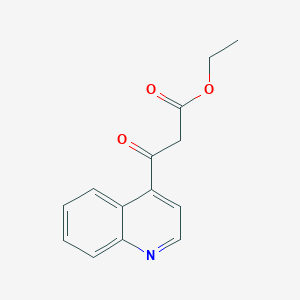



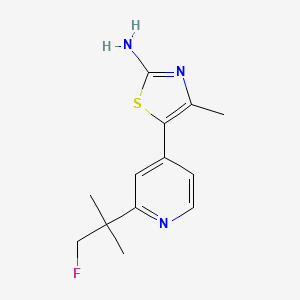

![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
